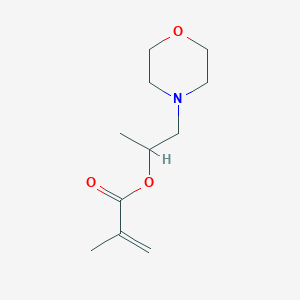![molecular formula C16H19N7O2 B14699919 Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate CAS No. 23853-07-8](/img/structure/B14699919.png)
Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate is a chemical compound known for its unique structure and properties It is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate typically involves the reaction of 2,4-diamino-6-(bromomethyl)pteridine with ethyl 4-aminobenzoate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted pteridine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to folate metabolism.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate involves its interaction with specific molecular targets. It can inhibit enzymes such as dihydrofolate reductase, which is crucial in the folate metabolism pathway. This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, thereby affecting DNA synthesis and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: A well-known antifolate drug that also inhibits dihydrofolate reductase.
Aminopterin: Another antifolate compound with similar inhibitory effects on folate metabolism.
Pterin: A parent compound of pteridine derivatives, involved in various biological processes.
Uniqueness
Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate is unique due to its specific structure, which allows for targeted interactions with enzymes involved in folate metabolism. Its ethyl ester group enhances its solubility and bioavailability, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
23853-07-8 |
|---|---|
Molekularformel |
C16H19N7O2 |
Molekulargewicht |
341.37 g/mol |
IUPAC-Name |
ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate |
InChI |
InChI=1S/C16H19N7O2/c1-2-25-15(24)9-3-5-10(6-4-9)19-7-11-8-20-14-12(21-11)13(17)22-16(18)23-14/h3-6,19H,2,7-8H2,1H3,(H5,17,18,20,22,23) |
InChI-Schlüssel |
HPAFAQKXDWTYLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N=C(N=C3NC2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




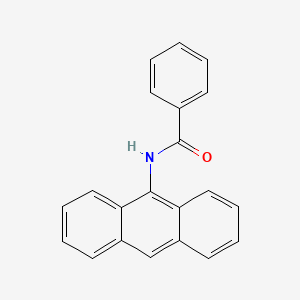
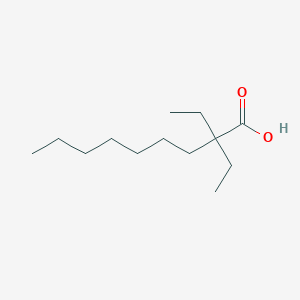
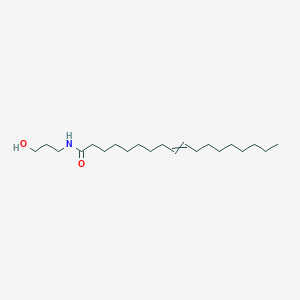
![1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea](/img/structure/B14699871.png)
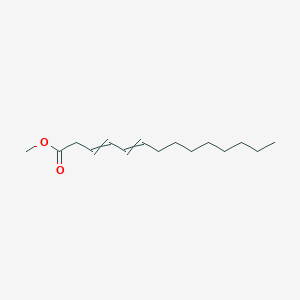
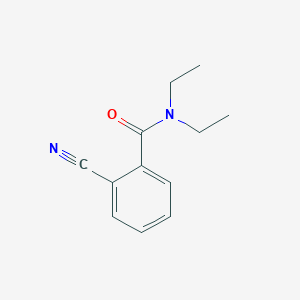
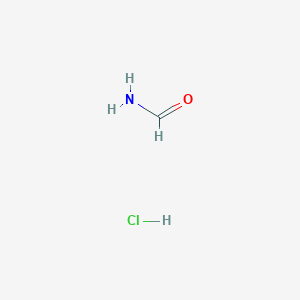
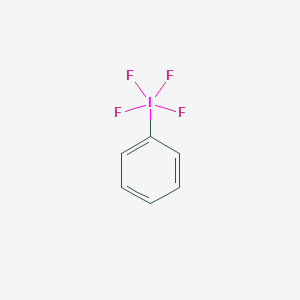
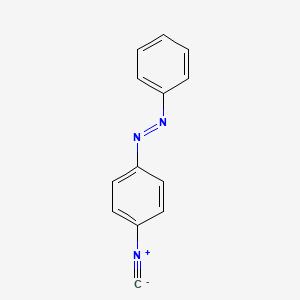
![Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride](/img/structure/B14699909.png)
